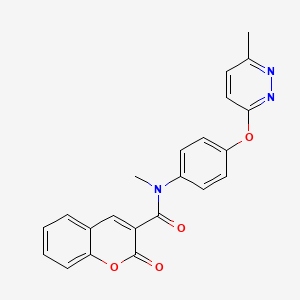

N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-2-oxo-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

N-methyl-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O4/c1-14-7-12-20(24-23-14)28-17-10-8-16(9-11-17)25(2)21(26)18-13-15-5-3-4-6-19(15)29-22(18)27/h3-13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYPWOUHRRPCAIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2=CC=C(C=C2)N(C)C(=O)C3=CC4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the chromene core: This can be achieved through a cyclization reaction of a suitable precursor, such as a coumarin derivative.

Introduction of the pyridazinyl group: This step involves the nucleophilic substitution of a halogenated pyridazine with a phenol derivative to form the pyridazinyl ether linkage.

Amidation reaction: The final step involves the formation of the carboxamide group through the reaction of the intermediate with N-methylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridazinyl or chromene moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms.

Biology: Its biological activity makes it a candidate for studying cellular processes and interactions, particularly in the context of drug discovery and development.

Industry: Its unique chemical structure and reactivity make it useful for developing new materials and technologies, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The compound’s structural and functional analogs can be categorized into two groups: coumarin derivatives and heterocyclic antiviral agents . Key comparisons are summarized in Table 1 and discussed below.

Table 1: Structural and Functional Comparison of Analogs

Structural Analog: N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide

This coumarin derivative shares the same 2-oxo-2H-chromene-3-carboxamide backbone as the target compound but differs in substituents. The 4-methoxyphenethyl group in this analog may enhance lipophilicity and membrane permeability compared to the target’s pyridazine-linked phenyl group. In contrast, the pyridazine moiety in the target compound introduces a nitrogen-rich heterocycle, which could improve solubility or enable specific interactions with enzymatic targets (e.g., kinases or viral proteases).

Functional Analog: BAY 57-1293 (Pritelivir)

BAY 57-1293, a thiazole-based antiviral agent, inhibits the herpesvirus helicase-primase complex. While structurally distinct from the coumarin core, it shares functional similarities as a small-molecule enzyme inhibitor. The thiazole ring and sulfamoyl group in BAY 57-1293 contribute to its potency and selectivity, whereas the coumarin core in the target compound may offer alternative binding modes or improved pharmacokinetic profiles. Notably, pyridazine (in the target) and thiazole (in BAY 57-1293) both serve as electron-deficient heterocycles, which can enhance interactions with aromatic residues in enzyme active sites .

Functional Analog: ASP2151 (Amenamevir)

ASP2151 features an oxadiazole ring and a thiopyran-carboxamide group, targeting the same herpesvirus enzyme as BAY 57-1293.

Implications of Structural Variations

- Coumarin vs. Thiazole/Oxadiazole Cores : The coumarin core’s inherent fluorescence and planar structure may facilitate DNA intercalation or protein binding, whereas thiazole/oxadiazole cores prioritize enzyme active-site complementarity.

- Pharmacokinetic Considerations : Methyl and pyridazine groups may influence metabolic pathways (e.g., CYP450 interactions) differently than methoxy or sulfonamide substituents, impacting bioavailability and half-life.

Biological Activity

N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

It includes a chromene core, which is often associated with various biological activities, particularly in anti-inflammatory and anticancer research.

Antitumor Activity

Research has indicated that derivatives of chromene compounds exhibit significant antitumor properties. For instance, studies have shown that certain chromene derivatives can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study:

A study on similar chromene derivatives demonstrated IC50 values in the micromolar range against MDA-MB-231 (breast cancer) cells, suggesting that modifications to the chromene structure can enhance antitumor efficacy .

Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory potential. Compounds with similar structures have shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2.

Research Findings:

In vitro studies have shown that chromene derivatives can significantly reduce the levels of TNF-alpha and IL-6 in activated macrophages, indicating a robust anti-inflammatory response .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Chromene derivatives have been reported to exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Chromene Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Chromene A | S. aureus | 32 μg/mL |

| Chromene B | E. coli | 16 μg/mL |

| Chromene C | P. aeruginosa | 64 μg/mL |

The biological activity of this compound is likely mediated through several pathways:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in inflammatory processes.

- Modulation of Signaling Pathways : The compound may interfere with NF-kB signaling, reducing inflammation and tumor progression.

- Induction of Apoptosis : Evidence suggests that chromene derivatives can activate apoptotic pathways in cancer cells.

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for this compound is limited, studies on related chromene derivatives indicate favorable absorption and distribution profiles. Toxicological evaluations are crucial for understanding safety profiles; preliminary studies suggest low toxicity at therapeutic doses.

Q & A

Q. What are the standard synthetic routes for N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-2-oxo-2H-chromene-3-carboxamide?

The synthesis typically involves multi-step reactions, including:

- Coupling reactions : Formation of the pyridazin-3-yl ether moiety via nucleophilic aromatic substitution (e.g., reacting 6-methylpyridazin-3-ol with a halogenated phenyl intermediate under basic conditions) .

- Chromene core assembly : Cyclization of substituted salicylaldehyde derivatives with active methylene compounds (e.g., via Pechmann or Knoevenagel condensations) .

- Carboxamide functionalization : Introducing the N-methyl group via reductive alkylation or direct alkylation of the amine intermediate . Optimization of solvent systems (e.g., DMF or THF) and catalysts (e.g., Pd for cross-coupling) is critical for yield improvement .

Q. How is the compound characterized post-synthesis?

Key characterization methods include:

- Spectroscopy :

- NMR (¹H/¹³C) to confirm substituent positions and regiochemistry .

- IR to validate carbonyl (C=O) and amide (N-H) functional groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

Systematic optimization involves:

- Temperature control : Lower temperatures (0–25°C) reduce side reactions in sensitive steps (e.g., amide bond formation) .

- Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in pyridazine ether synthesis .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while methanol/water mixtures aid in precipitation .

- Purification strategies : Gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) ensures high purity (>95%) .

Q. How can contradictions in crystallographic data be resolved during structural elucidation?

Discrepancies in bond lengths or torsion angles may arise due to:

- Disorder in crystal packing : Refine using SHELXL’s PART and SUMP instructions to model disordered regions .

- Twinned crystals : Apply twin law matrices (e.g., HKLF 5 format in SHELXL) to deconvolute overlapping reflections .

- Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and Mogul to compare bond geometries against Cambridge Structural Database (CSD) entries .

Q. What are the key considerations in designing structure-activity relationship (SAR) studies for this compound?

SAR studies focus on modifying:

- Substituent effects :

| Substituent Position | Modification | Impact on Bioactivity |

|---|---|---|

| Pyridazine (6-methyl) | Replacement with halogens (Cl, F) | Alters target binding affinity |

| Chromene (2-oxo) | Introduction of electron-withdrawing groups (NO₂) | Enhances metabolic stability |

- Scaffold hybridization : Merging chromene with pyridazine enhances dual kinase/enzyme inhibition .

- Pharmacophore modeling : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding motifs .

Q. How should discrepancies in biological activity data across studies be analyzed?

Conflicting results (e.g., varying IC₅₀ values in kinase assays) may stem from:

- Assay conditions : Differences in ATP concentrations (10 µM vs. 100 µM) or incubation times .

- Cellular models : Primary cells vs. immortalized lines exhibit divergent metabolic profiles affecting compound efficacy .

- Data normalization : Use Z-factor or signal-to-background ratios to assess assay robustness .

- Meta-analysis : Apply weighted least-squares regression to reconcile datasets from multiple studies, accounting for outliers via Grubbs’ test .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.